molecular formula C7H14O2 B14441814 2-(Dimethoxymethyl)but-1-ene CAS No. 73210-67-0

2-(Dimethoxymethyl)but-1-ene

Cat. No.: B14441814
CAS No.: 73210-67-0
M. Wt: 130.18 g/mol
InChI Key: WBZIMWTYFPHTPT-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)but-1-ene is an organic compound belonging to the class of alkenes. Alkenes are hydrocarbons that contain at least one carbon-carbon double bond, making them unsaturated hydrocarbons. This particular compound features a butene backbone with a dimethoxymethyl substituent, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Dimethoxymethyl)but-1-ene can be achieved through various synthetic routes. One common method involves the dehydration of alcohols. For instance, the dehydration of butan-2-ol using an acid catalyst such as concentrated sulfuric acid or phosphoric acid can yield butenes, including this compound . The reaction typically requires heating the alcohol with the acid catalyst at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar dehydration processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, the purification of the product may involve distillation and other separation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)but-1-ene, like other alkenes, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromine: Used in addition reactions to form dibromo compounds.

    Hydrogen: Used in hydrogenation reactions with catalysts like palladium or platinum.

    Oxidizing Agents: Such as potassium permanganate or osmium tetroxide for oxidation reactions.

Major Products Formed

    Dibromo Compounds: Formed from the addition of bromine.

    Alkanes: Formed from hydrogenation.

    Epoxides and Diols: Formed from oxidation reactions.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)but-1-ene involves its reactivity with various chemical species. The carbon-carbon double bond in the compound is a key site for electrophilic addition reactions. For example, in the presence of bromine, the double bond undergoes electrophilic addition to form a bromonium ion intermediate, which is then attacked by a bromide ion to yield the dibromo product . This mechanism highlights the compound’s ability to participate in addition reactions due to the presence of the double bond.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethoxymethyl)but-1-ene is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other butenes

Properties

CAS No.

73210-67-0

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-(dimethoxymethyl)but-1-ene

InChI

InChI=1S/C7H14O2/c1-5-6(2)7(8-3)9-4/h7H,2,5H2,1,3-4H3

InChI Key

WBZIMWTYFPHTPT-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)C(OC)OC

Origin of Product

United States

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